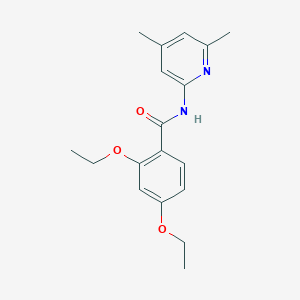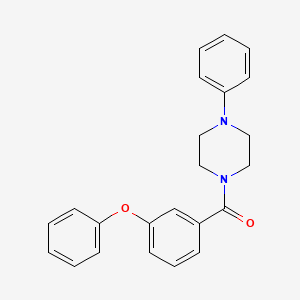![molecular formula C21H26N4O3 B5353728 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicine. This compound is a potent inhibitor of a protein called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and functioning of immune cells.
Mécanisme D'action
The mechanism of action of 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol involves the inhibition of this compound, which is a key protein involved in the development and functioning of immune cells. This compound plays a crucial role in the signaling pathway that leads to the activation of immune cells. The inhibition of this compound by this compound leads to the suppression of immune cell activation, which can be beneficial in the treatment of autoimmune disorders and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. The suppression of this compound leads to the suppression of immune cell activation, which can result in the reduction of inflammation and autoimmune responses. Additionally, the inhibition of this compound can lead to the suppression of cancer cell growth, which can be beneficial in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol in lab experiments include its potency and specificity towards this compound. This compound has a high affinity for this compound and can inhibit its activity at low concentrations. Additionally, this compound has shown promising results in the treatment of various diseases, making it a valuable tool for research.
The limitations of using this compound in lab experiments include its complex synthesis method and high cost. The synthesis of this compound involves several steps and requires specialized equipment and expertise. Additionally, the high cost of this compound can limit its availability for research.
Orientations Futures
There are several future directions for the research on 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to explore the potential of this compound in the treatment of various diseases, including cancer and autoimmune disorders. Finally, the development of more potent and selective this compound inhibitors based on the structure of this compound could lead to the development of more effective treatments for diseases involving this compound.
Méthodes De Synthèse
The synthesis of 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol involves several steps starting from readily available starting materials. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to obtain the final product. The synthesis of this compound has been reported in several scientific publications, and the process has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
The primary application of 1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol is in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders. The inhibition of this compound by this compound leads to the suppression of immune cells, which can be beneficial in the treatment of autoimmune disorders. Additionally, this compound is overexpressed in several types of cancer, and the inhibition of this compound by this compound can lead to the suppression of cancer cell growth.
Propriétés
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-17-5-10-24(11-6-17)20-4-3-16(14-23-20)21(27)25-12-7-18(8-13-25)28-19-2-1-9-22-15-19/h1-4,9,14-15,17-18,26H,5-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPIXHNSJOGCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
![N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methyl-2-furamide](/img/structure/B5353718.png)


![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![(3R*,4R*)-1-{[5-(2,3-dichlorophenyl)-2-furyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5353732.png)
![4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5353739.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)
